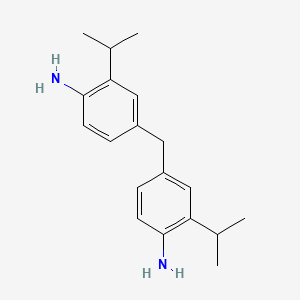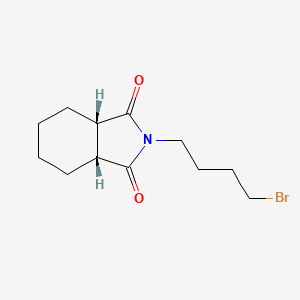
Diglycerol tetranitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diglycerol tetranitrate is an energetic plasticizer known for its high energy and low sensitivity. It is primarily used in the field of explosives and propellants due to its ability to enhance the plasticity and film formation of polymers. This compound is characterized by its non-volatile nature and its ability to form stable coatings, making it a valuable component in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diglycerol tetranitrate is synthesized using ammonium nitrate as a nitrating agent and concentrated sulfuric acid as a dehydrant. The precursor for this synthesis is diglycerol. The reaction involves the nitration of diglycerol, which is confirmed through 1H NMR analysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of mechanical ball milling to obtain ultrafine ammonium nitrate particles. These particles are then coated with a polymer mixture containing this compound to enhance plasticity and film formation .
Analyse Chemischer Reaktionen
Types of Reactions: Diglycerol tetranitrate undergoes various chemical reactions, including thermal decomposition and polymerization. The thermal decomposition of this compound results in the formation of carbon dioxide, nitrogen dioxide, methane, and water, with minor amounts of carbon monoxide, nitric oxide, and formaldehyde .
Common Reagents and Conditions: The nitration process involves the use of ammonium nitrate and concentrated sulfuric acid. The thermal decomposition is analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Major Products Formed: The major products formed from the thermal decomposition of this compound include carbon dioxide, nitrogen dioxide, methane, and water .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of diglycerol tetranitrate involves its thermal decomposition, which releases energy in the form of heat and gases. The activation energy for this decomposition is 164.4 kJ/mol. The main decomposition products include carbon dioxide, nitrogen dioxide, methane, and water . The release of these gases contributes to the energetic properties of the compound, making it effective as a plasticizer in propellants and explosives.
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol tetranitrate: Similar to diglycerol tetranitrate, pentaerythritol tetranitrate is an energetic compound used in explosives and propellants.
Erythrityl tetranitrate: Another nitrate ester, erythrityl tetranitrate, is used as a vasodilator and has properties similar to nitroglycerin.
Uniqueness: this compound is unique due to its non-volatile nature and its ability to form stable coatings. Its lower sensitivity compared to other energetic compounds makes it a safer option for use in various applications .
Eigenschaften
CAS-Nummer |
20600-96-8 |
|---|---|
Molekularformel |
C6H10N4O13 |
Molekulargewicht |
346.16 g/mol |
IUPAC-Name |
[1-(2,3-dinitrooxypropoxy)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O13/c11-7(12)20-3-5(22-9(15)16)1-19-2-6(23-10(17)18)4-21-8(13)14/h5-6H,1-4H2 |
InChI-Schlüssel |
SKKBQEZMHMDRLE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


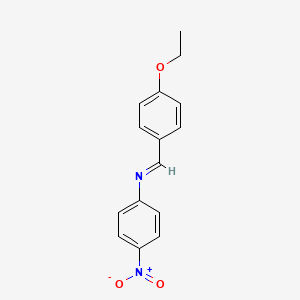
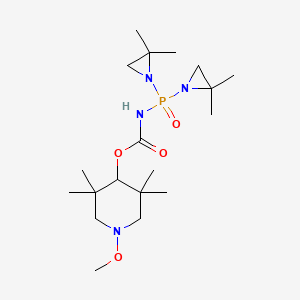
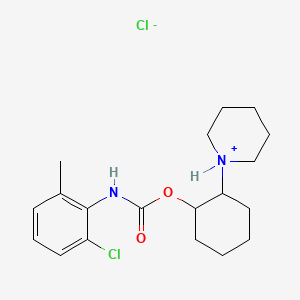

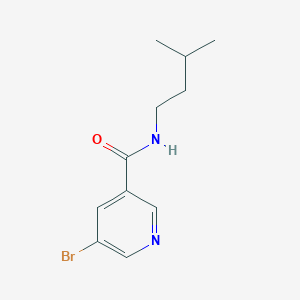
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)



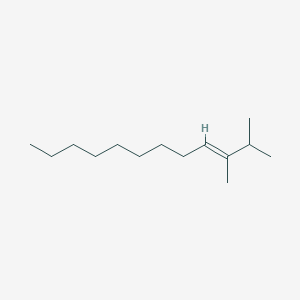

![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
